1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid
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Overview
Description
1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid is a heterocyclic organic compound that features two imidazole rings connected by a single bond. This compound is known for its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor. It is used in various scientific research fields due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of glyoxal with ammonium acetate, followed by cyclization to form the biimidazole core. The carboxylic acid group can then be introduced through subsequent reactions .
Industrial Production Methods: Industrial production of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, influencing biological and chemical processes. The compound’s unique structure enables it to participate in multiple types of interactions, making it a versatile tool in research .
Comparison with Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Known for its explosive properties and used in high-energy materials.
2,2’-Biimidazole: A simpler analog without the carboxylic acid group, used in coordination chemistry.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid stands out due to its additional carboxylic acid group, which enhances its solubility and reactivity. This makes it more versatile in forming complexes and participating in various chemical reactions compared to its simpler analogs .
Properties
CAS No. |
111928-57-5 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
UGDYOJLZQBTIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=C(N2)C(=O)O |
Origin of Product |
United States |
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